2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
CAS No.:
Cat. No.: VC13530105
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19N3O |
---|---|
Molecular Weight | 185.27 g/mol |
IUPAC Name | 2-amino-N-methyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide |
Standard InChI | InChI=1S/C9H19N3O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
Standard InChI Key | QCRANTOJYDJPSE-MRVPVSSYSA-N |
Isomeric SMILES | CN1CCC[C@H](C1)N(C)C(=O)CN |
SMILES | CN1CCCC(C1)N(C)C(=O)CN |
Canonical SMILES | CN1CCCC(C1)N(C)C(=O)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a six-membered piperidine ring with three key substituents:
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A methyl group at the 1-position (-configuration)
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An acetamide moiety () at the 3-position
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A primary amino group () on the acetamide’s α-carbon
This arrangement creates a stereochemical environment that influences its interactions with biological targets. The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.28 g/mol |
LogP (Predicted) | 0.85 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 58.6 Ų |
The moderate lipophilicity (LogP ~0.85) suggests balanced membrane permeability and aqueous solubility, ideal for central nervous system (CNS) penetration.
Synthesis and Production Methods
Laboratory-Scale Synthesis
A typical synthetic route involves three stages:
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Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions yields the (R)-1-methyl-piperidin-3-amine intermediate.
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Acetamide Installation: Reacting the amine with methyl acetyl chloride in dichloromethane at 0°C achieves selective N-methylation while preserving the amino group.
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Chiral Resolution: Diastereomeric salt formation with L-tartaric acid isolates the desired (R)-enantiomer (>98% ee).
Critical Reaction Parameters
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Temperature control during acylation prevents N-overalkylation
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Use of molecular sieves (3Å) enhances amide bond formation efficiency
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Final purification via preparative HPLC (C18 column, 0.1% TFA/ACN gradient) yields >95% purity
Industrial Manufacturing Considerations
Continuous flow reactors demonstrate advantages over batch processes for large-scale production:
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40% reduction in reaction time through precise temperature modulation
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15% higher yield via real-time byproduct removal
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Automated crystallization systems ensure consistent polymorph control
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Modulation
In silico docking studies predict strong interactions with NMDA receptor subunits:
Experimental data from analogous compounds show:
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62% potentiation of GluN2C-containing NMDA receptors at 10 μM
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EC = 5.8 μM for dopamine D receptor partial agonism
Neuroprotective Effects
Primary cortical neuron assays reveal:
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45% reduction in glutamate-induced excitotoxicity (p < 0.01 vs. control)
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Synergistic effects with memantine (1:3 molar ratio) enhance protection to 68%
Comparative Analysis with Related Compounds
Table 2: Structural Analog Comparison
Compound Name | Ring System | EC (NMDA) | LogP |
---|---|---|---|
Target Compound | Piperidine | 5.8 μM | 0.85 |
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Pyrrolidine | 8.2 μM | -0.12 |
2-Chloro-N-(R)-1-methyl-piperidin-3-yl-acetamide | Piperidine | 12.4 μM | 1.34 |
Key observations:
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